molecular formula C15H12N2O3 B1398019 6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile CAS No. 676495-31-1

6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile

Cat. No. B1398019
M. Wt: 268.27 g/mol
InChI Key: GHVWADGVEANDSS-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

Using a method similar to Example 365, step 1, and using 3-ethoxy-4-hydroxy-benzaldehyde (3.00 g, 18.0 mmol), 6-chloro-nicotinonitrile (2.65 g, 18.0 mmol), and potassium carbonate (6.62 g, 45.2 mmol) in dimethylacetamide (90 mL), after 3 h at 100° C. (no purification) provides 4.52 g (93%) of the title compound as a yellow/white solid: mass spectrum (electrospray): m/z=269.0 (M+1); 1H NMR (CDCl3): 9.96 (s, 1H), 8.39 (d, 1H, J=2.0 Hz), 7.95 (dd, 1H, J=2.0, 8.3 Hz), 7.55-7.50 (m, 2H), 7.33 (d, 1H, J=7.8 Hz), 7.11 (d, 1H, J=9.3 Hz), 4.05 (q, 2H, J=6.8 Hz), 1.16 (t, 3H, J=6.8 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step Two
Quantity
6.62 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[OH:12])[CH:7]=[O:8])[CH3:2].Cl[C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][N:15]=1.C(=O)([O-])[O-].[K+].[K+]>CC(N(C)C)=O>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:7]=[O:8])[CH:9]=[CH:10][C:11]=1[O:12][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][N:15]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1O
Step Two
Name
Quantity
2.65 g
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Step Three
Name
Quantity
6.62 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 3 h at 100° C. (no purification)
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(OC2=NC=C(C#N)C=C2)C=CC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.52 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.